4-(Pyrrolidin-3-yl)butanoic acid hydrochloride
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Overview
Description
4-(Pyrrolidin-3-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yl)butanoic acid hydrochloride typically involves the reaction of pyrrolidine with butanoic acid derivatives under specific conditions. One common method includes the use of pyrrolidine and 4-chlorobutyric acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, followed by acidification with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Pyrrolidin-3-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Piperidine butyric acid hydrochloride: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
Pyrrolidine-2,5-diones: Compounds with similar pyrrolidine rings but different functional groups.
Uniqueness
4-(Pyrrolidin-3-yl)butanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrrolidine ring provides a versatile scaffold for further functionalization, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
4-pyrrolidin-3-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)3-1-2-7-4-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H |
InChI Key |
XVTWRMUFCAHQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CCCC(=O)O.Cl |
Origin of Product |
United States |
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